molecular formula C25H33NO5 B265712 Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No. B265712
M. Wt: 427.5 g/mol
InChI Key: NXTOWGKAEVAEDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, also known as PEHQC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. PEHQC belongs to the class of quinoline derivatives and has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.

Mechanism of Action

Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its biological effects by modulating various signaling pathways in the body. It has been reported to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and immune response. Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant defense and detoxification enzymes. Furthermore, Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain.
Biochemical and Physiological Effects:
Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been shown to possess a wide range of biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation in the brain, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been shown to modulate the immune response by regulating cytokine production and reducing inflammation.

Advantages and Limitations for Lab Experiments

Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a multistep process. It is also stable and can be stored for long periods without degradation. However, there are also limitations to using Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions. Furthermore, the optimal dosage and administration route for Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate have not been established.

Future Directions

There are several future directions for research on Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. One area of interest is the development of Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the investigation of the anticancer properties of Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, particularly in combination with other chemotherapeutic agents. Furthermore, the development of more potent and selective Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate analogs may lead to the discovery of novel therapeutic agents for various diseases.

Synthesis Methods

Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be synthesized using a multistep process starting from 4-ethoxy-3-methoxybenzaldehyde. The first step involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with cyclohexanone in the presence of ammonium acetate to yield 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid. The acid is then esterified using pentanol and sulfuric acid to obtain the final product, Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate.

Scientific Research Applications

Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been extensively studied for its potential therapeutic properties in various scientific research fields, including neurology, oncology, and immunology. In neurology, Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain. In oncology, Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In immunology, Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been shown to modulate the immune response by regulating cytokine production and reducing inflammation.

properties

Product Name

Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Molecular Formula

C25H33NO5

Molecular Weight

427.5 g/mol

IUPAC Name

pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C25H33NO5/c1-5-7-8-14-31-25(28)22-16(3)26-18-10-9-11-19(27)24(18)23(22)17-12-13-20(30-6-2)21(15-17)29-4/h12-13,15,23,26H,5-11,14H2,1-4H3

InChI Key

NXTOWGKAEVAEDV-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCC)OC)C(=O)CCC2)C

Canonical SMILES

CCCCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCC)OC)C(=O)CCC2)C

Origin of Product

United States

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